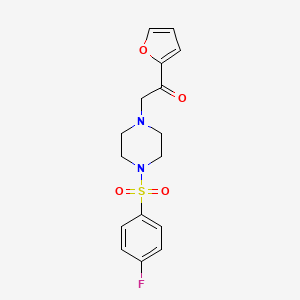

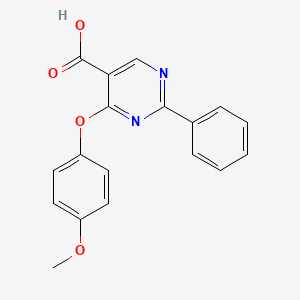

![molecular formula C20H18N2O5 B3010594 ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327196-43-9](/img/structure/B3010594.png)

ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate is a derivative of coumarin, which is a fragrant organic chemical compound in the benzopyrone chemical class. The structure of the compound suggests that it may have interesting interactions due to the presence of multiple functional groups that can participate in hydrogen bonding and other non-covalent interactions.

Synthesis Analysis

The synthesis of related compounds often involves the formation of a coumarin core followed by various functionalization reactions. For example, the synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound with a benzoate group similar to the title compound, was prepared as a novel anti-juvenile hormone agent . The synthesis of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo[h]-chromene-2-yl) formate involved X-ray single-crystal diffraction analysis to confirm the structure . These methods could potentially be adapted for the synthesis of the title compound.

Molecular Structure Analysis

The molecular structure of coumarin derivatives is often characterized by X-ray crystallography. For instance, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography, revealing intramolecular hydrogen bonding . Similarly, the title compound likely has a planar chromene core with substituents that may influence its crystal packing and molecular interactions.

Chemical Reactions Analysis

Coumarin derivatives can undergo various chemical reactions, including alkylation and condensation. For example, O-substituted derivatives of a related compound were prepared by alkylation with benzyl chloride and condensation with butyl isocyanate . The title compound, with its amino and carbamoyl groups, could also undergo similar reactions, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives can be influenced by their functional groups. The presence of methoxy and carbamoyl groups in the title compound suggests it may have moderate solubility in organic solvents and could form hydrogen bonds, affecting its boiling point, melting point, and solubility. The antimicrobial activity of a related compound, ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate, was studied, indicating that the title compound might also possess biological activities worth investigating .

Scientific Research Applications

Synthesis and Structural Characterization

One area of research has been focused on the synthesis and structural elucidation of compounds with similar structures. For example, studies have detailed the synthesis of ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates and their analogues, exploring their biological activities in model organisms (Furuta et al., 2010). Similarly, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, highlighting the molecular interactions and bonding within the crystal (Manolov et al., 2012).

Antimicrobial and Cytotoxic Activities

Research has also explored the antimicrobial and cytotoxic properties of related compounds. For instance, the antimicrobial activity of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate and its complex with ethyl α-cyano-4-chlorocinnamate was investigated, providing insights into potential applications in fighting bacterial infections (Radwan et al., 2020). Another study focused on the in vitro cytotoxic evaluation of novel hexahydroquinoline derivatives containing a benzofuran moiety, highlighting their potential as anticancer agents (El-Deen et al., 2016).

properties

IUPAC Name |

ethyl 3-[(3-carbamoyl-8-methoxychromen-2-ylidene)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c1-3-26-20(24)13-7-4-8-14(10-13)22-19-15(18(21)23)11-12-6-5-9-16(25-2)17(12)27-19/h4-11H,3H2,1-2H3,(H2,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPOAJKPYBZKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

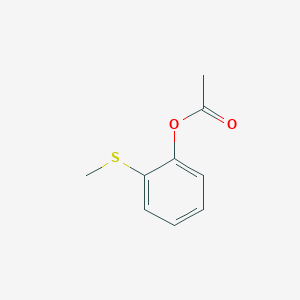

![3-[(3,4-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B3010511.png)

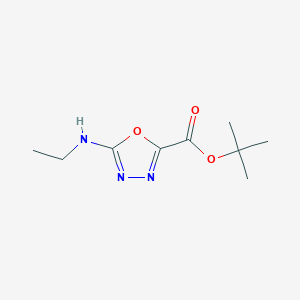

![N-(3-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B3010513.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3010518.png)

![Ethyl 2-(4-acetylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B3010520.png)

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3010526.png)

![N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3010531.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B3010532.png)